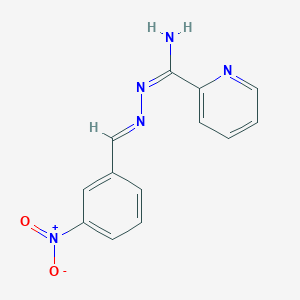
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea, also known as DCET, is a thiourea derivative that has been widely used in scientific research for its various applications. DCET is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.22 g/mol.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea inhibits the activity of thyroid peroxidase by binding to the active site of the enzyme. This prevents the oxidation of iodide ions to iodine, which is a crucial step in the synthesis of thyroid hormones. This compound also inhibits the activity of the enzyme lactoperoxidase, which is involved in the innate immune response.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of thyroid hormones in vivo. This is due to the inhibition of thyroid peroxidase by this compound. This compound has also been shown to decrease the levels of reactive oxygen species in vitro. This compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is a potent inhibitor of thyroid peroxidase and lactoperoxidase. This compound has been used as a tool compound to study the role of thyroid hormones in cancer growth and development. This compound has also been used as a tool compound to study the innate immune response. However, this compound has some limitations in lab experiments. This compound is toxic to cells at high concentrations and has a short half-life in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine the mechanism of action of this compound in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. Further research is needed to determine the potential therapeutic applications of this compound in inflammatory diseases. This compound has also been shown to inhibit the activity of lactoperoxidase. Further research is needed to determine the role of lactoperoxidase in the innate immune response.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea can be synthesized by reacting 3,4-dichloroaniline with 4-ethylphenylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the yield of this compound is around 80%. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used in various scientific research fields such as pharmacology, biochemistry, and toxicology. This compound is a potent inhibitor of the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been used as a tool compound to study the role of thyroid hormones in cancer growth and development.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-2-10-3-5-11(6-4-10)18-15(20)19-12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSAIIUBNDLAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)


![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)


![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)
